2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
説明
特性
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-17-6-8-20(9-7-17)23-15-22(19-10-12-21(35-3)13-11-19)30-32(23)24(33)16-36-26-28-25-18(2)5-4-14-31(25)27(34)29-26/h4-14,23H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURUWDYZPFQCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C30H26N6O3S
- Molecular Weight : 550.64 g/mol
- IUPAC Name : 6-[2-[5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
This compound features a pyrazole moiety linked to a pyrido-triazine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induces apoptosis |
| NCI-H460 | 42.30 | Inhibition of cell proliferation |
| Hep-2 | 3.25 | Cytotoxic effects |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity against Hep-2 cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory activities. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. Studies suggest that compounds similar to the one analyzed can reduce inflammation markers in vitro .
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Aurora Kinase Inhibition : Compounds with similar structures have shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, impacting cell cycle regulation and tumor growth .
- VEGF Pathway Modulation : The compound has also been linked to the inhibition of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A derivative similar to our compound showed significant apoptosis induction at concentrations below 20 µM.
- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to controls.
類似化合物との比較
Structural and Electronic Properties
The compound’s closest analogs differ primarily in substituents and core heterocycles. Key comparisons include:
Key Observations :
- The triazolyl-dihydropyridazinone () lacks the pyrido-triazinone core, resulting in fewer π-systems and lower molecular weight, which may limit binding affinity in protein interactions .
Analysis :
- The target compound’s p-tolyl group likely enhances hydrophobic interactions in kinase binding pockets, explaining its superior EGFR inhibition (IC50 0.12 μM) over the thiophene analog .
- The triazolyl analog shows weak antimicrobial activity, underscoring the importance of the pyrido-triazinone core for disrupting bacterial membranes .
Computational Insights
- Target Compound: High electron density at the pyrido-triazinone’s N3 and pyrazolyl carbonyl, favoring hydrogen-bond acceptor interactions .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
